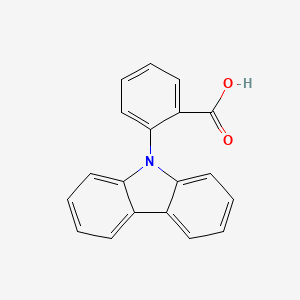

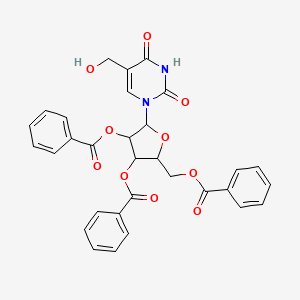

![molecular formula C13H22N2O4 B12099031 Tert-butyl 3-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate](/img/structure/B12099031.png)

Tert-butyl 3-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl 3-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate: is a chemical compound with the molecular formula C13H22N2O4. It has an average mass of 270.325 Da and a monoisotopic mass of 270.157959 Da. The compound’s InChI code is: 1S/C13H22N2O3/c1-12(2,3)18-11(16)15-7-4-13(5-7-15)10-14-6-9-17-13/h14H,4-10H2,1-3H3.

准备方法

Synthetic Routes: Meyers et al. (2009) described an expandable synthetic route for the tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, laying the foundation for further exploration of spiro compounds containing piperidine rings. This method highlights the versatility of the diazaspiro ring in unexplored chemical space.

化学反应分析

Reaction Types: The compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are context-dependent and would require further investigation.

Major Products: The major products formed from these reactions depend on the specific reaction conditions. Detailed studies are needed to identify the exact products.

科学研究应用

Chemistry: Norman (2007) discussed derivatives of 1-oxa-4,8-diazaspiro[5.5]undecane as potential CCR8 antagonists for treating chemokine-mediated diseases, such as asthma, chronic obstructive pulmonary disease (COPD), and rhinitis. This highlights the compound’s potential in developing new therapies for inflammatory and respiratory system disorders.

Biology and Medicine: Further research is necessary to explore its applications in biology and medicine. The compound’s unique structure may offer novel therapeutic possibilities.

Industry: Yachigo et al. (1992) investigated the compound’s synergistic stabilizing effect when combined with thioesters in polymer materials. Its enhanced oxidative stability could contribute to durable polymer materials.

作用机制

The specific mechanism by which tert-butyl 3-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate exerts its effects remains an area of active research. Understanding its molecular targets and pathways involved requires further investigation.

相似化合物的比较

While no direct comparison data are available, exploring similar compounds with spiro ring systems could provide insights into its uniqueness.

属性

分子式 |

C13H22N2O4 |

|---|---|

分子量 |

270.32 g/mol |

IUPAC 名称 |

tert-butyl 3-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate |

InChI |

InChI=1S/C13H22N2O4/c1-12(2,3)19-11(17)15-6-4-5-13(9-15)8-14-10(16)7-18-13/h4-9H2,1-3H3,(H,14,16) |

InChI 键 |

SWVULFQUPHTWBI-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)OC(=O)N1CCCC2(C1)CNC(=O)CO2 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

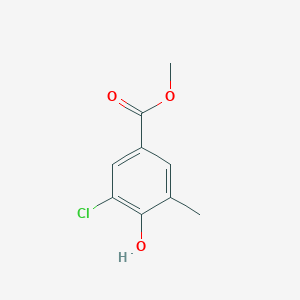

![Hydrazinecarbothioamide, N-[4-(4-morpholinyl)phenyl]-](/img/structure/B12098988.png)

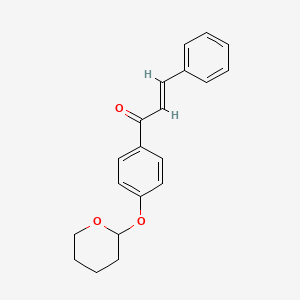

![12H,14H-[1,4]Benzothiazino[3,2-b]phenothiazine](/img/structure/B12099018.png)